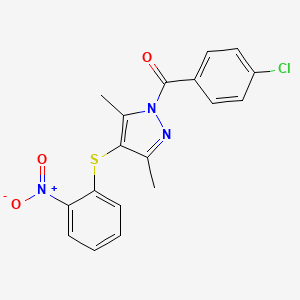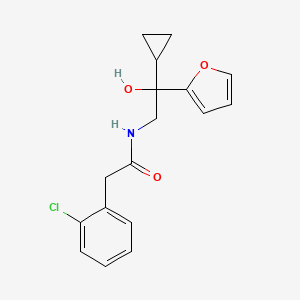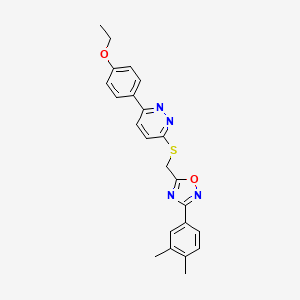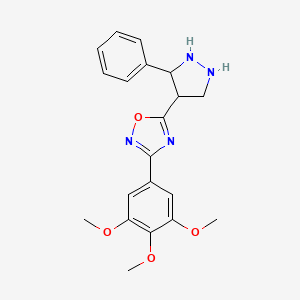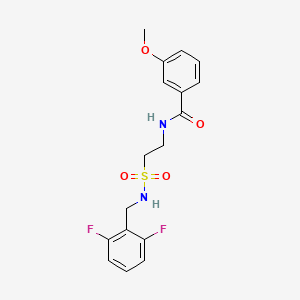
N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide, also known as DFB, is a small molecule that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and carbonic anhydrases, which are involved in various cellular processes. Additionally, this compound has been shown to modulate the activity of certain signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are involved in inflammation and cell survival.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from oxidative stress. Additionally, this compound has been shown to have minimal toxicity in preclinical studies, which makes it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is its versatility in terms of its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which makes it a promising candidate for the treatment of various diseases. Additionally, this compound has been shown to have minimal toxicity in preclinical studies, which makes it a safe candidate for further development.
One of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain formulations. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and optimize its therapeutic potential. Another potential direction is the development of novel formulations of this compound to improve its solubility and bioavailability. Finally, clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide involves a multi-step process that includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-aminoethyl)-2,6-difluorobenzylamine to form the sulfonamide intermediate, which is then coupled with 3-methoxybenzoyl chloride to yield the final product.
Applications De Recherche Scientifique
N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. This compound has also been studied for its anti-inflammatory effects, where it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its neuroprotective effects, where it has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Propriétés
IUPAC Name |
N-[2-[(2,6-difluorophenyl)methylsulfamoyl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4S/c1-25-13-5-2-4-12(10-13)17(22)20-8-9-26(23,24)21-11-14-15(18)6-3-7-16(14)19/h2-7,10,21H,8-9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMBOMGFXJIBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2624405.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2624406.png)
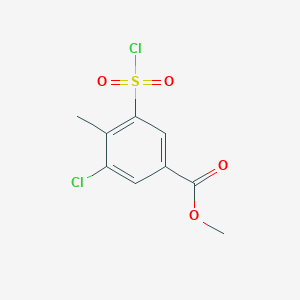
![N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B2624408.png)
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2624409.png)
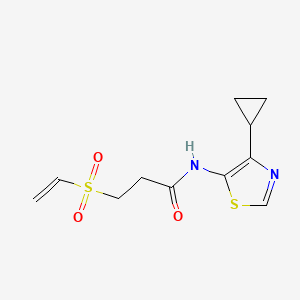

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2624417.png)
